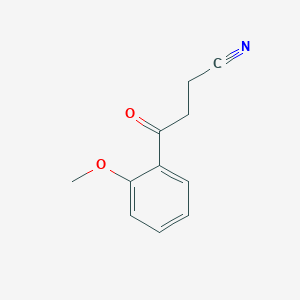
4-(2-Methoxyphenyl)-4-oxobutyronitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
"4-(2-Methoxyphenyl)-4-oxobutyronitrile" is a chemical compound with a unique structure and properties, leading to various applications in scientific research. It is part of a broader class of compounds that have been the subject of extensive study due to their interesting chemical and physical characteristics.
Synthesis Analysis
The synthesis of similar compounds, such as 4-(2-(4-alkoxyphenyl)-6-methoxypyridin-4-yl)benzonitriles, involves combining methoxy pyridine, benzonitrile, and alkoxy benzene structures. These compounds are characterized by spectral techniques and are notable for their luminescent properties and liquid crystalline behavior (Ahipa, Kumar, Rao, Prasad, & Adhikari, 2014).
Molecular Structure Analysis
Compounds similar to 4-(2-Methoxyphenyl)-4-oxobutyronitrile often exhibit non-planar, unsymmetrical bent structures, as observed in the crystal structures of related compounds. The molecular packing in these compounds involves nonconventional hydrogen-bond interactions, contributing to their observed liquid crystalline phase (Nye, Turnbull, & Wikaira, 2013).
Chemical Reactions and Properties
The reactivity and properties of these compounds are influenced by their molecular structure. For instance, compounds with similar structures have been used to synthesize bioactive heterocycles, indicating their reactivity in forming complex molecules (Kavitha et al., 2006).
Physical Properties Analysis
The physical properties of compounds like 4-(2-Methoxyphenyl)-4-oxobutyronitrile are often characterized using techniques like polarizing optical microscopy (POM), differential scanning calorimetry (DSC), and powder X-ray diffraction (PXRD). These techniques help to reveal their phase behavior and crystalline properties, which are important for applications in materials science (Ahipa et al., 2014).
Chemical Properties Analysis
The chemical properties of these compounds are closely linked to their molecular structure. For example, the presence of methoxy groups and benzonitrile in their structure contributes to their luminescent properties and potential as blue-emitting materials. Electrochemical studies of these compounds reveal insights into their band gaps and energy levels, which are critical for applications in optoelectronics (Ahipa et al., 2014).
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Compounds structurally similar to "4-(2-Methoxyphenyl)-4-oxobutyronitrile" have been investigated for their corrosion inhibition properties. For instance, derivatives of methoxyphenyl have been used as corrosion inhibitors for metals in acidic environments. Studies have shown that such compounds can significantly reduce corrosion rates by forming a protective layer on the metal surface through adsorption, suggesting potential applications in industrial corrosion protection (Bouklah et al., 2006; Bentiss et al., 2009).
Molecular Electronics and Photonics
Methoxyphenyl derivatives have been explored for their applications in molecular electronics and photonics. Their incorporation into electrochemical devices, such as sensors and displays, takes advantage of the unique optical and electronic properties of these compounds. For example, methoxyphenyl-based compounds have been utilized as electrochromic materials, offering promising features for applications in smart windows and high-contrast displays (Su et al., 2017).
Organic Synthesis and Catalysis
Compounds containing the methoxyphenyl moiety have found applications in organic synthesis and catalysis. They serve as key intermediates in the synthesis of various bioactive molecules and pharmaceuticals, including anticoagulants and anticancer drugs. For instance, they have been utilized in the Michael addition reaction for synthesizing warfarin and its analogues, demonstrating their versatility in facilitating complex organic transformations (Alonzi et al., 2014).
Photodynamic Therapy and Imaging
Research on methoxyphenyl derivatives has also extended to photodynamic therapy (PDT) and imaging, where these compounds are used as photosensitizers or fluorescent markers. Their photophysical properties, including fluorescence and singlet oxygen generation, make them suitable for therapeutic applications in targeting and eradicating cancer cells, as well as for imaging in medical diagnostics (Gibbs-Strauss et al., 2011).
Antioxidant and Anti-inflammatory Agents
Chalcone derivatives, structurally related to "4-(2-Methoxyphenyl)-4-oxobutyronitrile," have shown potent antioxidant and anti-inflammatory properties. They protect cells from oxidative stress-induced apoptosis, indicating potential therapeutic applications in diseases caused by oxidative damage (Wu et al., 2014).
Eigenschaften
IUPAC Name |
4-(2-methoxyphenyl)-4-oxobutanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-14-11-7-3-2-5-9(11)10(13)6-4-8-12/h2-3,5,7H,4,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZDPMHCJJPNPAB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)CCC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90542227 |
Source


|
| Record name | 4-(2-Methoxyphenyl)-4-oxobutanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90542227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methoxyphenyl)-4-oxobutyronitrile | |
CAS RN |
113522-19-3 |
Source


|
| Record name | 4-(2-Methoxyphenyl)-4-oxobutanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90542227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

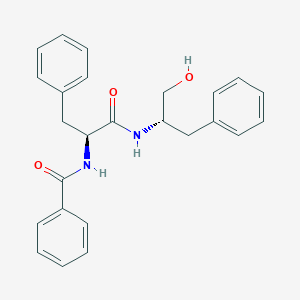
![2-amino-N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide](/img/structure/B48238.png)
![Methyl 6-oxabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B48239.png)
![4-Amino-7-(2-hydroxyethoxymethyl)pyrrolo[2,3-d]pyrimidine-5-carbothioamide](/img/structure/B48241.png)
![5,10-Dihydroxy-2,7-dimethylpyrimido[4,5-g]quinazoline-4,9(1H,6H)-dione](/img/structure/B48243.png)
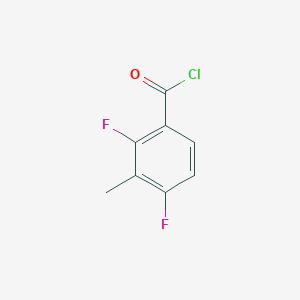
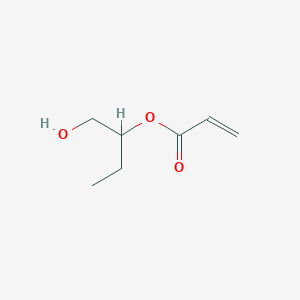
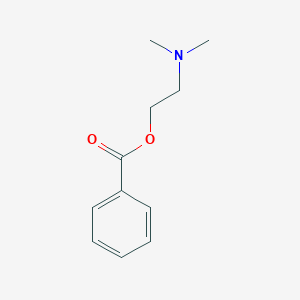
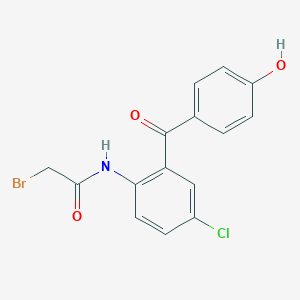
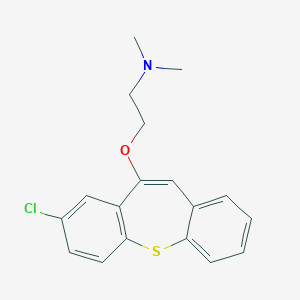
![10-Hydroxybenzo[h]quinoline](/img/structure/B48255.png)
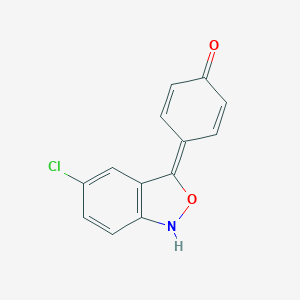
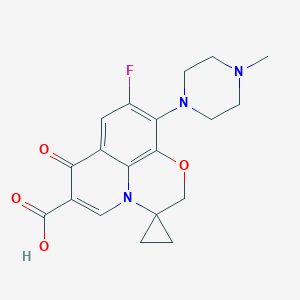
![({[(2s)-1-(2,6-Diamino-9h-purin-9-yl)-3-hydroxypropan-2-yl]oxy}methyl)phosphonic acid](/img/structure/B48267.png)